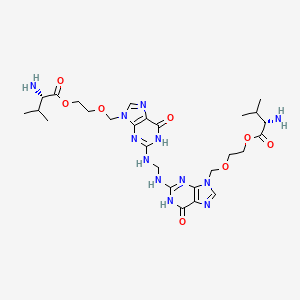
Anastrozole-d3 Dimer Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anastrozole-d3 Dimer Impurity is a labeled analogue of Anastrozole Dimer Impurity, which is an impurity of Anastrozole. Anastrozole is a non-steroidal aromatase inhibitor used primarily in the treatment of hormone receptor-positive breast cancer in postmenopausal women. The d3 labeling indicates the presence of deuterium, a stable hydrogen isotope, which is used in various scientific studies to trace and analyze the compound’s behavior and interactions .
Métodos De Preparación
The synthesis of Anastrozole-d3 Dimer Impurity involves multiple steps, including the incorporation of deuterium into the molecular structure. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of deuterium atoms. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of deuterium. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Anastrozole-d3 Dimer Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Aplicaciones Científicas De Investigación
Anastrozole-d3 Dimer Impurity has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior and interactions of Anastrozole and its impurities.
Biology: Utilized in metabolic studies to trace the pathways and interactions of Anastrozole in biological systems.
Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Anastrozole.
Mecanismo De Acción
The mechanism of action of Anastrozole-d3 Dimer Impurity is similar to that of Anastrozole. It inhibits the enzyme aromatase, which is responsible for converting androgens to estrogens. By inhibiting aromatase, Anastrozole reduces the levels of estrogen in the body, which is crucial in the treatment of hormone receptor-positive breast cancer. The molecular targets include the aromatase enzyme and the estrogen receptor pathways .
Comparación Con Compuestos Similares
Anastrozole-d3 Dimer Impurity can be compared with other similar compounds, such as:
Anastrozole Dimer Impurity: The non-labeled version of the compound.
Anastrozole EP Impurity B: Another impurity of Anastrozole with a similar structure.
Anastrozole USP Related Compound C: A related compound used in pharmacopoeial standards. The uniqueness of this compound lies in its deuterium labeling, which allows for more precise tracing and analysis in scientific studies
Propiedades
IUPAC Name |
2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-[[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-3,3,3-trideuteriopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N9/c1-28(2,15-31)25-7-22(6-23(8-25)13-38-20-34-18-36-38)12-30(5,17-33)27-10-24(14-39-21-35-19-37-39)9-26(11-27)29(3,4)16-32/h6-11,18-21H,12-14H2,1-5H3/i5D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBTYKNGXUMRQU-VPYROQPTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)CC(C)(C#N)C3=CC(=CC(=C3)C(C)(C)C#N)CN4C=NC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC1=CC(=CC(=C1)C(C)(C)C#N)CN2C=NC=N2)(C#N)C3=CC(=CC(=C3)C(C)(C)C#N)CN4C=NC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747031 |
Source


|
| Record name | 2,2'-([2-Cyano(3,3,3-~2~H_3_)propane-1,2-diyl]bis{5-[(1H-1,2,4-triazol-1-yl)methyl]-3,1-phenylene})bis(2-methylpropanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329809-14-4 |
Source


|
| Record name | 2,2'-([2-Cyano(3,3,3-~2~H_3_)propane-1,2-diyl]bis{5-[(1H-1,2,4-triazol-1-yl)methyl]-3,1-phenylene})bis(2-methylpropanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1H-4,9-Epoxynaphtho[2,3-d]imidazole](/img/structure/B588814.png)


